Product packaging for 3-Bromobenzaldehyde oxime(Cat. No.:CAS No. 32605-62-2; 51873-95-1; 52739-46-5)

3-Bromobenzaldehyde oxime

Cat. No.: B2447843
CAS No.: 32605-62-2; 51873-95-1; 52739-46-5
M. Wt: 200.035
InChI Key: DBGBMIPNNIZQNN-WEVVVXLNSA-N
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Description

Significance of the Oxime Functional Group in Contemporary Organic Chemistry

The oxime functional group, characterized by the R¹R²C=N-OH moiety, is a cornerstone of modern organic chemistry, valued for its stability and versatile reactivity. numberanalytics.comtestbook.com Initially gaining prominence in the 19th century for the characterization and purification of carbonyl compounds, the role of oximes has expanded dramatically. numberanalytics.comtestbook.com They are now recognized as pivotal intermediates in the synthesis of a wide array of nitrogen-containing compounds, including amines, nitriles, and amides through reactions like the Beckmann rearrangement. testbook.comthermofisher.com

The significance of oximes extends across multiple scientific domains:

Pharmaceuticals: The oxime group is a key structural motif in various therapeutic agents. numberanalytics.com

Materials Science: They serve as precursors in the creation of polymers, such as Nylon-6, which is produced via the Beckmann rearrangement of cyclohexanone (B45756) oxime to form caprolactam. testbook.comthermofisher.com

Agrochemicals and Analytical Chemistry: Oximes and their derivatives are utilized in the development of agrochemicals and as reagents in analytical methods. numberanalytics.comnumberanalytics.com

Furthermore, the C=N-OH group can be transformed into highly reactive intermediates like iminyl and iminoxyl radicals. rsc.org These radicals open pathways to complex heterocyclic structures, such as isoxazoles and phenanthridines, through controlled cyclization reactions, highlighting the functional group's broad utility in synthetic strategies. rsc.org

Role of Aldoximes as Versatile Synthetic Intermediates and Building Blocks

Aldoximes, derived from the condensation of aldehydes with hydroxylamine (B1172632), are particularly valuable as synthetic intermediates due to the reactivity of the C=N-OH group. numberanalytics.comnih.gov They serve as stable, often crystalline, precursors that can be readily converted into other important functional groups.

One of the most fundamental transformations of aldoximes is their dehydration to form nitriles (R-C≡N). researchgate.netresearchgate.net This reaction is a cornerstone of organic synthesis as the nitrile group itself is a versatile precursor for amines, amides, and carboxylic acids. acs.org A variety of reagents, from thionyl chloride to enzymatic catalysts like aldoxime dehydratases, can achieve this conversion under mild conditions, making it a highly adaptable method. researchgate.netresearchgate.net

Aldoximes are also central to the Beckmann rearrangement , a classic reaction that converts oximes into amides. thermofisher.comwikipedia.org While this rearrangement is most common with ketoximes, specialized catalytic systems have been developed to facilitate the rearrangement of aldoximes to primary amides (R-C(=O)NH₂), an atom-economical transformation of significant interest. nih.gov

Beyond these classical reactions, aldoximes are used as building blocks in more complex syntheses. rsc.orgnih.gov They can participate in cycloaddition reactions and can be functionalized at the oxygen or nitrogen atom to create a diverse range of derivatives, including oxime ethers and esters, which themselves are valuable synthetic intermediates. researchgate.netacs.org The ability to introduce functionalities like boryl groups further expands their utility, creating novel building blocks for cross-coupling reactions and peptide conjugation. rsc.orgnih.gov

Stereochemical Considerations in Aldoxime Systems: E/Z Isomerism and Strategies for Stereocontrol

A defining feature of aldoximes is the presence of geometrical isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). adichemistry.comquora.com This gives rise to two stereoisomers, designated as E and Z.

The Z isomer has the hydroxyl (-OH) group and the higher-priority substituent on the carbon atom on the same side of the C=N double bond.

The E isomer has the hydroxyl group and the higher-priority substituent on opposite sides. adichemistry.com

The older terminology of syn and anti was also used, where syn typically corresponds to the E isomer and anti to the Z isomer for aldoximes derived from aromatic aldehydes. nih.govyoutube.com

The stereochemical outcome of an oxime synthesis is not always trivial and can result in a mixture of isomers. The specific isomer formed can be influenced by reaction conditions such as pH, solvent, and temperature. The relative stability of the isomers, governed by steric and electronic factors, also plays a crucial role. mit.edu

Controlling the stereochemistry of the oxime is often critical, as subsequent reactions can be stereospecific. For instance, the Beckmann rearrangement is highly stereospecific: the group that is anti-periplanar (opposite) to the hydroxyl group is the one that migrates. jk-sci.com Therefore, controlling the initial E/Z geometry of the oxime directly dictates the structure of the resulting amide product.

Strategies for Stereocontrol:

Achieving stereocontrol in aldoxime synthesis is an active area of research. nih.gov Key strategies include:

Thermodynamic Control: Allowing the reaction mixture to equilibrate to favor the more stable isomer. This is often influenced by non-bonded repulsions and stabilizing interactions. mit.edu

Kinetic Control: Using specific reagents or conditions that favor the formation of one isomer over the other.

Substrate and Auxiliary Control: Incorporating a chiral auxiliary or leveraging existing stereocenters within the substrate molecule to direct the formation of a specific isomer. ethz.chyoutube.comyoutube.com

Reagent-Based Control: The choice of catalyst or reagent can influence the stereochemical outcome. For example, certain reagents used in the Beckmann rearrangement, like p-toluenesulfonyl chloride, are less likely to cause isomerization of the starting oxime. jk-sci.com

The ability to selectively synthesize one stereoisomer over the other is a key element of sophisticated organic synthesis, enabling the precise construction of target molecules with defined three-dimensional structures. ethz.chyoutube.com

Compound and Property Tables

Table 1: Mentioned Chemical Compounds

Compound Name Formula CAS Number
3-Bromobenzaldehyde (B42254) C₇H₅BrO 3132-99-8
3-Bromobenzaldehyde oxime C₇H₆BrNO 32605-62-2
Hydroxylamine NH₂OH 7803-49-8
Cyclohexanone oxime C₆H₁₁NO 100-64-1
Caprolactam C₆H₁₁NO 105-60-2

Table 2: Physicochemical Properties of 3-Bromobenzaldehyde and its Oxime

Property 3-Bromobenzaldehyde This compound
Molecular Formula C₇H₅BrO sigmaaldrich.com C₇H₆BrNO chemicalbook.com
Molar Mass 185.02 g/mol sigmaaldrich.com 200.03 g/mol chemicalbook.com
Appearance Colorless liquid wikipedia.org Solid chemicalbook.com
Melting Point 18-21 °C sigmaaldrich.com 73-76 °C chemicalbook.com
Boiling Point 233-236 °C sigmaaldrich.com Not available

| Density | 1.587 g/mL at 25 °C sigmaaldrich.com | Not available |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO B2447843 3-Bromobenzaldehyde oxime CAS No. 32605-62-2; 51873-95-1; 52739-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(3-bromophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGBMIPNNIZQNN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Bromobenzaldehyde Oxime

Functionalization Reactions of the Oxime Moiety

The oxime functional group (C=N-OH) of 3-bromobenzaldehyde (B42254) oxime is nucleophilic at the oxygen atom and can also engage in reactions involving the nitrogen, making it a hub for various derivatizations.

The oxygen atom of the oxime is the most common site for functionalization, readily undergoing alkylation and arylation to form stable oxime ethers. These ethers are crucial intermediates in medicinal chemistry and materials science. nih.gov

One efficient, one-pot method for synthesizing O-alkyl oxime ethers involves the reaction of an alcohol with the oxime in the presence of triphenylphosphine (B44618) (Ph₃P) and carbon tetrachloride (CCl₄). organic-chemistry.org The reaction is typically facilitated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) in an anhydrous solvent. organic-chemistry.org This method is highly selective for O-alkylation, with no formation of competing nitrone products. organic-chemistry.org It is effective for a range of alcohols, including primary, secondary, allylic, and benzylic types, allowing for the synthesis of a diverse library of O-alkylated 3-bromobenzaldehyde oxime derivatives. organic-chemistry.org

Another modern approach utilizes heteropolyacids, such as H₃PW₁₂O₄₀·xH₂O, to catalyze the direct O-alkylation of oximes with alcohols in green solvents like dimethyl carbonate. rsc.org This system is notable for its broad substrate scope, accommodating aromatic aldoximes and various alcohols, including bulky ones like triphenylmethanol, which serves as a surrogate for synthesizing O-trityl ethers. The mechanism is proposed to proceed via a carbocation intermediate generated from the alcohol. rsc.org

Table 1: Representative Conditions for O-Functionalization of Aryl Aldoximes

Reagents/Catalyst Alcohol Type Base Solvent Temperature Product Ref
Ph₃P, CCl₄, TBAI (cat.) Primary/Secondary Alcohols DBU Acetonitrile Reflux O-Alkyl Oxime Ether organic-chemistry.org
H₃PW₁₂O₄₀·xH₂O (cat.) Benzyl/Aliphatic/Allyl Alcohols - Dimethyl Carbonate 80-100 °C O-Alkyl Oxime Ether rsc.org
H₃PW₁₂O₄₀·xH₂O (cat.) Triphenylmethanol - Dimethyl Carbonate 80-100 °C O-Trityl Oxime Ether rsc.org

Direct functionalization at the nitrogen atom of the oxime is less common compared to O-functionalization. The literature provides limited examples of direct N-acylation or N-alkylation of simple aldoximes while preserving the N-O bond. One documented transformation is the N-alkylation of aldoximes to produce nitrones, which occurs under specific conditions in aqueous media. rsc.org However, for this compound, the main body of research focuses on reactions involving the oxime oxygen, the N-O bond cleavage, or transformations at the aromatic ring. beilstein-journals.orgrsc.orgmdpi.com O-acyl oximes, for instance, are primarily used as versatile building blocks for constructing N-heterocycles through transition metal-catalyzed C-H activation, where the oxime acts as an internal oxidant rather than undergoing direct N-functionalization. rsc.org

Reactions Involving the Brominated Aromatic Ring

The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. youtube.com Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides in these transformations. wikipedia.org Major cross-coupling reactions applicable to this substrate include the Suzuki, Heck, and Sonogashira reactions.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) using a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is highly versatile, tolerates a wide range of functional groups, and is widely used to form biaryl structures. organic-chemistry.orgnih.gov

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org It typically proceeds with high trans selectivity. organic-chemistry.org

The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org

For all these reactions, a variety of palladium catalysts can be employed, from simple salts like Pd(OAc)₂ to pre-formed complexes with phosphine (B1218219) ligands. organic-chemistry.orgacs.org Notably, palladacycles , which are stable, cyclic organopalladium complexes, have emerged as highly efficient catalysts. acs.org Oxime-derived palladacycles, for instance, have shown superior activity in copper-free Sonogashira couplings. rsc.org The use of such advanced catalysts can lead to lower catalyst loadings (ppm levels) and milder reaction conditions. organic-chemistry.orgacs.org

Table 2: General Conditions for Cross-Coupling Reactions of Aryl Bromides

Reaction Name Coupling Partner Catalyst System Base Solvent Product Type Ref
Suzuki-Miyaura Aryl/Vinyl Boronic Acid Pd(OAc)₂, SPhos K₃PO₄ Dioxane/Water Biaryl or Styrene harvard.edu
Heck Alkene (e.g., Acrylate) Pd(OAc)₂, PPh₃ Et₃N Acetonitrile/DMF Substituted Alkene beilstein-journals.orgsioc-journal.cn
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI Et₃N / Piperidine THF / DMF Arylalkyne wikipedia.orglibretexts.org
Sonogashira (Cu-free) Terminal Alkyne Oxime-Palladacycle K₂CO₃ Polyethylene Glycol Arylalkyne rsc.org

Cyclization Reactions of Oximes

This compound and its derivatives are valuable precursors for synthesizing nitrogen-containing heterocyclic systems. These reactions often proceed via intramolecular pathways following an initial intermolecular cross-coupling step.

Isoxazolines and Isoxazoles: The most common route to these five-membered heterocycles from an aldoxime involves its conversion into a nitrile oxide intermediate (R-C≡N⁺-O⁻). chemrxiv.orgnih.gov This highly reactive 1,3-dipole then undergoes a [3+2] cycloaddition with a dipolarophile (an alkene or alkyne). chemrxiv.orgcore.ac.uk For an intramolecular reaction starting from this compound, the alkene or alkyne moiety must first be introduced onto the molecule. This is typically achieved via a Sonogashira or Heck coupling at the bromine position to create an O-alkenyl or O-alkynyl aryl oxime, or an aryl oxime bearing an alkenyl or alkynyl substituent at the 3-position. The subsequent in-situ generation of the nitrile oxide, often using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent, triggers a spontaneous intramolecular cycloaddition to yield a fused isoxazoline (B3343090) or isoxazole (B147169) ring system. nih.govcore.ac.ukbeilstein-journals.org

Phenanthridines: The synthesis of the phenanthridine (B189435) core from an oxime precursor typically requires a biaryl scaffold. beilstein-journals.org Starting with this compound, a Suzuki coupling reaction can be employed to introduce an aryl group at the 2-position of the benzaldehyde (B42025) ring (ortho to the aldehyde-oxime group). This creates a 2-biaryl aldehyde oxime intermediate. Subsequent intramolecular cyclization, often promoted by an iron(III) or rhodium catalyst, proceeds via N-O bond cleavage and intramolecular C-H amination/arylation to construct the central nitrogen-containing ring of the phenanthridine system. beilstein-journals.orgnih.govnih.gov

Table 3: Cyclization Pathways Originating from Aryl Aldoximes

Target Heterocycle Required Precursor Structure Key Reaction Steps Reagents/Catalysts for Cyclization Ref

| Fused Isoxazole | Aryl oxime with tethered alkyne | 1. Nitrile oxide formation 2. Intramolecular [3+2] cycloaddition | NCS, Base; or Hypervalent Iodine Reagents | nih.govcore.ac.ukbeilstein-journals.org | | Fused Isoxazoline | Aryl oxime with tethered alkene | 1. Nitrile oxide formation 2. Intramolecular [3+2] cycloaddition | NCS, Base; or Electrochemical Oxidation | chemrxiv.orgnih.gov | | Phenanthridine | 2-Biaryl ketone/aldehyde oxime | 1. N-O bond cleavage 2. Intramolecular N-arylation (C-H amination) | Fe(acac)₃, Acetic Acid | beilstein-journals.org |

Oxidative Cyclization Reactions

The transformation of this compound into cyclic compounds can be achieved through oxidative methods, notably employing hypervalent iodine reagents or through photoinduced electron transfer (PET) mechanisms. These reactions are pivotal for synthesizing various heterocyclic scaffolds.

Utilizing Hypervalent Iodine Reagents

The oxidation of aldoximes, including this compound, with hypervalent iodine(III) reagents is a well-established method for generating highly reactive nitrile oxide intermediates. lucp.netarkat-usa.orgumn.edu Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) are commonly used for this transformation under mild conditions. lucp.netresearchgate.net

The core of this process is the conversion of the aldoxime group into a nitrile oxide (-C≡N⁺-O⁻). This transient species is a powerful 1,3-dipole. arkat-usa.orgresearchgate.net In the absence of a suitable trapping agent, these nitrile oxides may dimerize. However, when generated in the presence of dipolarophiles (such as alkenes or alkynes), they readily undergo 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings like isoxazolines and isoxazoles. arkat-usa.orgresearchgate.net For instance, the reaction of in situ generated 3-bromobenzonitrile (B1265711) oxide with an alkene would yield a 3-(3-bromophenyl)-substituted isoxazoline. The general pathway is outlined below.

General Scheme for Hypervalent Iodine-Mediated Oxidative Cycloaddition

Where Ar = 3-bromophenyl

Different hypervalent iodine reagents and reaction conditions can also lead to other products. For example, using HTIB in dimethyl sulfoxide (B87167) (DMSO) can produce N-hydroxy amides, while DIB can yield N-acetoxy amides. lucp.netresearchgate.net

Table 1: Products from Hypervalent Iodine Oxidation of Aldoximes

ReagentSolventTypical Product
PhI(OAc)₂ (DIB) / PhI(OH)OTs (HTIB)Non-participatingNitrile Oxide (for cycloaddition)
PhI(OAc)₂ (DIB)AcetonitrileN-acetoxyamide
PhI(OH)OTs (HTIB)DMSON-hydroxyamide

Photoinduced Electron Transfer (PET) Mechanisms

Oxidative cyclization of oxime derivatives can also be initiated by photoinduced electron transfer (PET). Research on 2'-arylbenzaldehyde oxime ethers, which are structurally related to this compound, demonstrates this pathway. nih.govnih.gov When irradiated in the presence of a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA), an electron transfer occurs from the oxime ether to the excited sensitizer (B1316253), generating a radical cation. nih.gov

This radical cation intermediate is key to the subsequent cyclization. The mechanism involves an intramolecular nucleophilic attack from an adjacent aryl ring onto the nitrogen of the oxime ether radical cation. nih.govnih.gov This step initiates the formation of a new ring system. For aldehyde oximes specifically, PET conditions can lead to the parent aldehyde and corresponding nitrile as byproducts. nih.gov The reaction is selective and can be controlled by the choice of sensitizer and wavelength of light to minimize side reactions. nih.gov This methodology offers a valuable route for creating substituted phenanthridines from appropriately designed oxime ethers. nih.govnih.gov

Rearrangement Reactions: The Beckmann Rearrangement and its Synthetic Implications

The Beckmann rearrangement is a classic reaction in organic chemistry that transforms an oxime into an amide or a nitrile. masterorganicchemistry.comnumberanalytics.com Named after Ernst Otto Beckmann, this reaction is typically catalyzed by acids such as sulfuric acid or phosphorus pentachloride, although various other reagents are known to promote the transformation. numberanalytics.comwikipedia.org

For an aldoxime like this compound, the Beckmann rearrangement typically results in the formation of a nitrile. masterorganicchemistry.com The reaction proceeds by converting the hydroxyl group of the oxime into a good leaving group, often through protonation in an acidic medium. masterorganicchemistry.comnumberanalytics.com This is followed by the migration of the hydrogen atom from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the leaving group (water). masterorganicchemistry.com The final step is deprotonation to yield the stable nitrile.

General Scheme for Beckmann Rearrangement of an Aldoxime

Where Ar = 3-bromophenyl

The synthetic implication of this rearrangement for this compound is its conversion to 3-bromobenzonitrile . This product is a valuable synthetic intermediate. The bromine atom and the nitrile group can be further functionalized, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromo-substituent allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Table 2: Reagents for Promoting the Beckmann Rearrangement

Reagent ClassExamples
Protic AcidsSulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA)
Lewis AcidsPhosphorus Pentachloride (PCl₅), Zinc Chloride (ZnCl₂)
Acyl ChloridesTosyl chloride (TsCl)
OtherCyanuric chloride, Triethylamine

Source: wikipedia.org

Polymerization Reactions of 3-Bromobenzaldehyde Leading to Oxime-Type Polymers

Direct polymerization of this compound as a monomer is not a commonly cited pathway. Instead, polymers featuring pendant oxime functionalities are typically synthesized by first creating a polymer backbone and then introducing the oxime group, or by polymerizing a monomer that already contains the oxime moiety. 3-Bromobenzaldehyde serves as a precursor for such monomers. google.com

A key application of polymers bearing oxime groups involves their post-polymerization modification. The oxime functionality can be converted into a nitrile oxide group directly on the polymer chain. researchgate.net This transformation is achieved through in situ oxidation, often using hypervalent iodine reagents, similar to the process with small molecules. researchgate.net

The resulting polymer-bound nitrile oxides are reactive 1,3-dipoles. They can readily participate in cycloaddition reactions, such as with strained alkynes like dibenzocyclooctynols (DIBO). researchgate.net This specific reaction is a type of strain-promoted alkyne-nitrile oxide cycloaddition (SPANOC), which is a powerful tool in bioconjugation and materials science due to its high speed and efficiency without the need for a metal catalyst. researchgate.net Kinetic studies have shown that these nitrile oxide cycloadditions can be significantly faster than comparable reactions with azides. researchgate.net

This approach allows for the "grafting" of molecules onto a polymer backbone, enabling the synthesis of complex, functionalized macromolecules. The 3-bromo-substituent on the aromatic ring remains available for further orthogonal chemical modifications.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the 3-bromobenzaldehyde (B42254) oxime molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

In the spectrum of the analogous (E)-3-chlorobenzaldehyde oxime in CDCl₃, the aldehydic proton (CH=N) appears as a singlet at approximately 8.11 ppm. chemicalbook.com The aromatic protons, due to their distinct positions on the benzene (B151609) ring, exhibit a complex multiplet pattern between 7.30 and 7.58 ppm. chemicalbook.com For (E)-4-bromobenzaldehyde oxime, the aldehydic proton signal is observed at 8.09 ppm, with the aromatic protons appearing as a multiplet between 7.30 and 7.70 ppm. chemicalbook.com The hydroxyl proton (-OH) of the oxime group typically presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Based on these analogs, the expected ¹H NMR spectral data for (E)-3-bromobenzaldehyde oxime in CDCl₃ would feature a singlet for the azomethine proton (H-C=N) downfield, likely in the range of 8.1 ppm. The aromatic protons are expected to show complex splitting patterns in the aromatic region (approximately 7.2-7.8 ppm) due to their meta-substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromobenzaldehyde Oxime

Proton Predicted Chemical Shift (ppm) Multiplicity
-OHVariableBroad Singlet
-CH=N-~8.1Singlet
Aromatic-H~7.2 - 7.8Multiplet

¹³C NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Analysis of (E)-3-chlorobenzaldehyde oxime and (E)-4-bromobenzaldehyde oxime provides a strong basis for interpreting the spectrum of this compound. chemicalbook.com

For (E)-3-chlorobenzaldehyde oxime, the carbon of the C=N bond resonates at approximately 149.4 ppm. chemicalbook.com The aromatic carbons appear in the range of 125-135 ppm, with the carbon bearing the chlorine atom showing a characteristic chemical shift. chemicalbook.com Similarly, for (E)-4-bromobenzaldehyde oxime, the C=N carbon is found at 149.5 ppm, and the aromatic carbons resonate at approximately 128.5 ppm and 132.1 ppm. chemicalbook.com

For this compound, the carbon atom of the C=N (azomethine) group is expected to have a chemical shift in the downfield region, around 149-150 ppm. The carbon atom attached to the bromine (C-Br) would exhibit a chemical shift influenced by the halogen's electronegativity and heavy atom effect, likely appearing around 122 ppm. The other aromatic carbons will have distinct signals in the typical aromatic region of the spectrum (125-135 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=N~149-150
C-Br~122
Aromatic C-H~125-135
Aromatic C-C~130-138

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The IR spectrum of the precursor, 3-bromobenzaldehyde, shows a strong carbonyl (C=O) stretch at approximately 1700 cm⁻¹. chemicalbook.comstenutz.euresearchgate.net Upon conversion to the oxime, this peak disappears and is replaced by characteristic oxime absorptions. A broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime's hydroxyl group. The C=N (azomethine) stretching vibration typically appears in the range of 1680-1620 cm⁻¹. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region.

For comparison, the IR spectrum of the related (E)-3-chlorobenzaldehyde oxime shows characteristic peaks at 3303 cm⁻¹ (O-H stretch), and a series of bands in the aromatic region. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-HStretching3400 - 3200 (broad)
Aromatic C-HStretching>3000
C=NStretching1680 - 1620
C=CAromatic Ring Stretching1600 - 1450
C-BrStretching700 - 500

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption maxima (λmax). The UV-Vis spectrum is a result of the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The benzene ring and the C=N double bond form a conjugated system, which influences the energy of these transitions. While specific experimental UV-Vis data for this compound is not available in the provided search results, a study on a closely related 3-bromobenzaldehyde nicotinic acid hydrazone derivative reported electronic transitions. ikprress.orgresearchgate.net This suggests that this compound would also exhibit characteristic UV absorptions. It has been noted that the UV spectra can be used to differentiate between E and Z isomers of benzaldehyde (B42025) oximes. researchgate.net

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₆BrNO, giving it a molecular weight of approximately 200.03 g/mol . rsc.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak would be observed.

While a full experimental mass spectrum for this compound is not available, the NIST WebBook provides the mass spectrum of its precursor, 3-bromobenzaldehyde. chemicalbook.comstenutz.eu This spectrum shows the molecular ion and the characteristic isotopic pattern of bromine. Fragmentation of this compound would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for benzaldehyde oximes include cleavage of the N-O bond and fragmentation of the aromatic ring.

Advanced Applications and Synthetic Utility in Organic Chemistry

Role of Oximes as Protecting Groups for Carbonyl Compounds in Multi-Step Synthesis

In the intricate sequences of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone strategy. Aldehydes and ketones are highly reactive towards a wide array of nucleophiles and changing pH conditions. The conversion of a carbonyl group to an oxime is a well-established method for its protection. organic-chemistry.org 3-Bromobenzaldehyde (B42254) can be converted to its corresponding oxime, 3-bromobenzaldehyde oxime, to mask the reactivity of the aldehyde functionality.

The protection of a carbonyl group as an oxime derivative is advantageous due to the stability of the oxime group under various reaction conditions where the free carbonyl would react. pitt.edu For instance, oximes are generally stable in neutral to strongly basic environments. libretexts.org This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl. For example, reactions involving powerful nucleophiles like Grignard reagents or organolithium compounds, or reductions using metallo-hydrides, can be performed on other functional groups within the molecule while the oxime-protected carbonyl remains inert. libretexts.org

The oxime protecting group, including derivatives like O-methyloximes, can withstand a range of synthetic conditions. nih.govrsc.org Once the desired transformations are complete, the protecting group can be removed, regenerating the original carbonyl compound. This process, known as deprotection or deoximation, can be achieved under specific conditions, restoring the aldehyde's reactivity for subsequent synthetic steps. smolecule.com This protective strategy enhances the synthetic utility of complex molecules bearing a carbonyl group, enabling chemists to achieve synthetic targets that would otherwise be inaccessible. organic-chemistry.org

Precursors for Diverse Nitrogen-Containing Heterocycles and Complex Organic Scaffolds

This compound serves as a valuable and versatile building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of the oxime functionality and the bromine atom on the phenyl ring provides multiple reaction sites for constructing complex molecular frameworks.

One of the most classic transformations of oximes is the Beckmann rearrangement , an acid-catalyzed reaction that converts an oxime into an N-substituted amide. masterorganicchemistry.combyjus.com When an aldoxime like this compound is subjected to Beckmann rearrangement conditions, it typically dehydrates to form the corresponding nitrile, 3-bromobenzonitrile (B1265711). masterorganicchemistry.comcareerendeavour.com This reaction is a fundamental method for introducing a nitrile group, which is itself a versatile precursor for other functional groups like amines and carboxylic acids. The rearrangement is highly stereospecific, with the group anti-periplanar to the hydroxyl group migrating. careerendeavour.com

Furthermore, the oxime group can participate in various cyclization reactions. Palladium-catalyzed reactions have emerged as a powerful tool for C-H activation and cross-coupling reactions, enabling the synthesis of complex heterocycles. For instance, the O-methyloxime of 3-bromobenzaldehyde can act as a directing group in palladium-catalyzed ortho-bromination, leading to the synthesis of substituted 2-bromobenzaldehydes after deprotection. nih.govacs.org These products are key intermediates for isoquinolines. rsc.org Palladium-catalyzed tandem processes starting from unsaturated oxime esters can produce spirocyclic pyrroline-based compounds, which are significant scaffolds in drug discovery. mdpi.com

The combination of the aldehyde (or its oxime derivative) and the bromo-substituent allows for the construction of fused ring systems. For example, 3-bromobenzaldehyde is a precursor in the synthesis of quinoline (B57606) derivatives through reactions like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net The bromine atom can subsequently be used for further functionalization via cross-coupling reactions, expanding the molecular diversity of the resulting heterocyclic scaffolds. rsc.org Research has also demonstrated the synthesis of complex tetracyclic products and other valuable nitrogen heterocycles through gold-catalyzed polycyclization and copper-catalyzed cascade reactions involving oxime derivatives. bham.ac.uk

Reaction TypePrecursorKey Reagents/CatalystsProduct TypeRef.
Beckmann RearrangementThis compoundAcid (e.g., H₂SO₄, PCl₅)3-Bromobenzonitrile masterorganicchemistry.comcareerendeavour.com
Pd-Catalyzed C-H Activation3-Bromobenzaldehyde O-methyloximePd catalyst, Brominating agent (e.g., NBS)Substituted 2-bromobenzaldehydes nih.govacs.org
Friedländer Synthesis3-Bromobenzaldehyde (related starting material)o-Aminoaryl ketone/aldehydeQuinolines researchgate.net
C-O Cross-Coupling3-BromobenzaldehydeAldoxime, Pd catalyst (e.g., [(π-allyl)PdCl]₂)Aldoxime ethers rsc.org
CycloadditionThis compoundo-Hydroxybenzyl alcohol, Visible-light catalyst1,3-Benzoxazines rsc.org

Ligands in Coordination Chemistry and the Synthesis of Metal Complexes

The oxime group (C=N-OH) is an excellent coordinating moiety, capable of binding to a wide range of metal ions through its nitrogen and/or oxygen atoms. Consequently, this compound and its derivatives are employed as ligands in the synthesis of metal complexes, a field with applications spanning from catalysis to materials science.

Research has shown that ligands derived from the condensation of 3-bromobenzaldehyde with other molecules containing coordinating groups, such as hydrazides, can form stable complexes with various transition metals. For example, a novel ligand synthesized from 3-bromobenzaldehyde and benzilmonoximehydrazide has been used to prepare mononuclear complexes with Fe(II), Zn(II), Cd(II), and Hg(II). ijcrt.org Similarly, a ligand derived from 3-bromobenzaldehyde and α-benzilmonoxime hydrazone has been shown to form stable, colored complexes with Co(II), Ni(II), and Cu(II), suggesting potential applications in the dye and pigment industry. bhu.ac.in

The coordination mode of these ligands to the central metal ion is typically elucidated using spectroscopic techniques such as FT-IR, electronic absorption (UV-Vis), and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. ijcrt.orgbhu.ac.in In many of these complexes, the ligand coordinates to the metal ion in a bidentate or tridentate fashion. For instance, in complexes of α-benzilmonoximehydrazone-m-bromobenzaldehyde, the ligand coordinates through the azomethine nitrogen and the oximino nitrogen or oxygen atom. bhu.ac.injetir.org The presence of the bromine atom on the benzaldehyde (B42025) ring can also influence the electronic properties and crystal packing of the resulting metal complexes.

The thermal stability and solubility of these complexes in organic solvents are also important properties that are routinely investigated. bhu.ac.in The study of such complexes is a vibrant area of research, as the coordination of metals to these organic scaffolds can lead to materials with interesting magnetic, optical, or catalytic properties.

Table of Synthesized Metal Complexes with Ligands Derived from 3-Bromobenzaldehyde

Ligand Precursor Metal Ions Resulting Complex Type Characterization Methods Ref.
3-Bromobenzaldehyde + Benzilmonoximehydrazide Fe(II), Zn(II), Cd(II), Hg(II) Mononuclear complexes Elemental Analysis, FT-IR, UV-Vis, PMR ijcrt.org
3-Bromobenzaldehyde + α-Benzilmonoxime hydrazone Co(II), Ni(II), Cu(II) 1:2 Metal-to-Ligand ratio complexes Elemental Analysis, Molar Conductance, Magnetic Measurements, UV-Vis, FT-IR, PMR bhu.ac.in

Applications in Analytical Chemistry: Formation of Stable Derivatives for Detection of Carbonyls

In analytical chemistry, the detection and quantification of aldehydes and ketones are often facilitated by converting them into stable, crystalline derivatives with sharp melting points. This classical method allows for the unambiguous identification of carbonyl compounds. The reaction of an aldehyde, such as 3-bromobenzaldehyde, with hydroxylamine (B1172632) or its salts produces the corresponding oxime, in this case, this compound. iucr.org

The formation of this compound from 3-bromobenzaldehyde serves as a confirmation of the presence of the aldehyde group. google.com The resulting oxime is a solid compound with a distinct melting point (typically reported in the range of 72-76 °C), which can be used for its characterization and identification. chemicalbook.comstenutz.eu The formation of such derivatives is a crucial step in the qualitative analysis of unknown organic compounds.

The oxime itself can be further analyzed using modern analytical techniques. Gas chromatography (GC) can be used to assess the purity of the synthesized oxime. bhu.ac.in Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed structural information, confirming the conversion of the aldehyde to the oxime. bhu.ac.in For example, in the ¹H NMR spectrum, the appearance of a characteristic signal for the oxime proton (-NOH) and the shift of the aldehydic proton signal confirm the reaction. bhu.ac.in In the FT-IR spectrum, the disappearance of the strong C=O stretching band of the aldehyde and the appearance of C=N and O-H stretching bands are indicative of oxime formation. bhu.ac.in

While modern spectroscopy has reduced the reliance on classical derivative formation for structural elucidation, the principle remains relevant, particularly in derivatization techniques used to enhance the volatility or detectability of analytes in chromatographic methods like GC-MS. The stable and predictable formation of oximes from carbonyls is a fundamental reaction that continues to find application in analytical methodologies. google.com

Mechanistic Investigations and Catalytic Processes Involving 3 Bromobenzaldehyde Oxime

Metal-Mediated and Metal-Catalyzed Transformations of Oximes

The oxime functional group of 3-bromobenzaldehyde (B42254) oxime is a key player in various metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are often characterized by high efficiency and selectivity, driven by the unique interplay between the oxime, the metal catalyst, and the substrates.

Phenone Oxime-Derived Palladacycle Catalysis in C-C Bond Forming Reactions

Palladacycles derived from phenone oximes have emerged as highly stable and active pre-catalysts for a variety of C-C bond-forming reactions. epa.govsemanticscholar.org These complexes, which can be readily prepared, serve as a source of palladium nanoparticles that are the true catalytic species. semanticscholar.org While specific studies focusing exclusively on 3-bromobenzaldehyde oxime are not extensively detailed in the provided results, the general principles of palladacycle catalysis are applicable. These catalysts have demonstrated remarkable activity in reactions like the Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira couplings, often outperforming traditional palladium sources like palladium(II) acetate (B1210297). epa.gov The robustness of these palladacycles allows for their use under a range of conditions, including in aqueous media, and with a variety of substrates such as aryl iodides, bromides, and chlorides. epa.govsemanticscholar.org

The general mechanism for these cross-coupling reactions involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent (in Suzuki-Miyaura) or coordination of an alkene (in Mizoroki-Heck), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.neticmpp.ro The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes can further enhance the catalytic activity by promoting the formation of coordinatively unsaturated palladium species. icmpp.ro

Table 1: Overview of Palladacycle-Catalyzed C-C Bond Forming Reactions

Reaction Name Typical Substrates Key Mechanistic Steps Catalyst System
Mizoroki-Heck Aryl halides, Alkenes Oxidative addition, Alkene insertion, Reductive elimination Palladacycle/Base
Suzuki-Miyaura Aryl halides, Arylboronic acids Oxidative addition, Transmetalation, Reductive elimination Palladacycle/Base
Sonogashira Aryl halides, Terminal alkynes Oxidative addition, Transmetalation, Reductive elimination Palladacycle/Copper co-catalyst/Base

Oxidative Catalysis Employing Magnetic Nanoparticles (e.g., nano Fe3O4)

Magnetic nanoparticles, particularly magnetite (Fe3O4), have garnered significant attention as recyclable and efficient catalysts for various organic transformations, including the oxidation of alcohols and the preparation of oximes. oiccpress.comnih.govoiccpress.com While direct oxidative catalysis of this compound using nano Fe3O4 is not explicitly detailed, the general applicability of these nanoparticles in related reactions suggests their potential.

For instance, nano Fe3O4 has been shown to effectively catalyze the conversion of various carbonyl compounds to their corresponding oximes in high yields under solvent-free conditions. oiccpress.comoiccpress.com This process offers advantages such as clean reaction conditions, easy catalyst recovery via an external magnet, and short reaction times. oiccpress.comresearchgate.net Furthermore, Fe3O4 nanoparticles have been utilized as catalysts for the selective oxidation of alcohols to aldehydes and ketones, highlighting their versatility in oxidation reactions. nih.gov The catalytic activity is influenced by the crystalline phase and size of the nanoparticles, with smaller magnetite particles often exhibiting optimal performance. nih.gov A proposed mechanism for Fe3O4 nanoparticle-catalyzed reductions involves the adsorption of the substrate onto the nanoparticle surface, followed by hydride transfer from a reducing agent like sodium borohydride. researchgate.net

The potential deactivation of the Fe3O4 catalyst through oxidation to maghemite (γ-Fe2O3) after multiple uses has been noted. nih.gov However, the catalyst can often be reactivated. nih.gov

Catalytic Processes under Photoinduced Electron Transfer (PET) Conditions

Photoinduced electron transfer (PET) provides a powerful metal-free approach to generate reactive intermediates from oximes and their ethers. nih.gov Upon irradiation in the presence of a photosensitizer, such as 9,10-dicyanoanthracene (B74266), oxime ethers can undergo oxidative cyclization. nih.gov Mechanistic studies suggest that the reaction is initiated by an electron transfer from the oxime ether to the excited photosensitizer, forming a radical cation. nih.gov

For aldehyde oximes, PET conditions can lead to the formation of both the parent aldehyde and the corresponding nitrile. nih.gov The key intermediate in the formation of the parent carbonyl compound is the iminoxyl radical, which is generated through an electron transfer-proton transfer sequence. nih.gov The formation of nitriles is proposed to occur via an intermediate imidoyl radical. nih.gov The reactivity of these intermediates is influenced by the solvent, with different pathways observed in nucleophilic versus non-nucleophilic solvents. nih.gov

The efficiency of PET reactions is dependent on the oxidation potential of the oxime derivative. nih.gov Electrochemical data and computational studies can provide insights into the favorability of the PET pathway. nih.gov A concept known as triple-photoinduced electron transfer (tri-PET) has been developed, which utilizes the three-photon uptake of a dye molecule to create a highly potent super-reductant capable of cleaving very strong chemical bonds. chemrxiv.org

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the mechanistic pathways of reactions involving this compound is fundamental to optimizing reaction conditions and developing new synthetic methodologies. This involves identifying the key reactive intermediates and understanding their subsequent transformations.

Proposed Mechanistic Pathways for Cyclization and Functionalization Reactions

The functionalization and cyclization of oximes can proceed through various metal-catalyzed pathways. For instance, copper(II)-catalyzed C(sp³)–H functionalization of β-dicarbonyl compounds with 2-bromobenzaldehyde (B122850) oximes, followed by intramolecular cyclization, leads to the formation of isoquinoline (B145761) N-oxides. researchgate.netresearchgate.net The proposed mechanism involves the in-situ generation of an acylated intermediate which then undergoes cyclization. researchgate.netresearchgate.net

Palladium-catalyzed reactions often proceed via a C-H activation mechanism. researchgate.net For example, the synthesis of isoquinoline N-oxides can be achieved through an oxime-directed C-H activation/annulation reaction. This process is thought to involve a concerted metalation-deprotonation step, followed by carbopalladation and subsequent steps to yield the cyclized product. researchgate.net

In metal-free systems, radical cyclization protocols offer an alternative route for synthesis. tandfonline.com For example, the generation of an iminyl radical from an oxime can lead to intramolecular aromatic cyclization to form heterocyclic structures. tandfonline.com

Table 2: Mechanistic Overview of Cyclization Reactions

Reaction Type Catalyst Key Mechanistic Features Product Type
Copper-Catalyzed Annulation Copper(II) acetate C(sp³)–H functionalization, intramolecular cyclization Isoquinoline N-oxides
Palladium-Catalyzed Annulation Palladium catalyst Concerted metalation-deprotonation, carbopalladation Isoquinoline N-oxides
Radical Cyclization Radical initiator (e.g., AIBN) Iminyl radical formation, intramolecular aromatic cyclization Quinoxalin-2(1H)-ones

Identification and Role of Reactive Intermediates (e.g., iminoxyl radicals, radical cations)

Reactive intermediates play a pivotal role in the transformations of this compound. Iminoxyl radicals are key intermediates in many oxidative reactions of oximes. nih.govuni-rostock.de They can be generated through the one-electron oxidation of the oxime. rsc.org The stability and subsequent reactivity of these radicals are influenced by substituents on the molecule. rsc.org For example, in PET reactions, iminoxyl radicals are precursors to the parent carbonyl compounds. nih.gov In other contexts, they can undergo a 1,5-hydrogen radical shift to initiate C-H oxidation. uni-rostock.de

Radical cations are another class of important intermediates, particularly in PET-mediated reactions. nih.gov The initial step in the oxidative cyclization of 2′-arylbenzaldehyde oxime ethers is the formation of a radical cation upon electron transfer to a photosensitizer. nih.gov The subsequent reactivity, such as nucleophilic attack by an aryl ring onto the nitrogen of the oxime ether radical cation, dictates the final product. nih.gov The charge distribution within the radical cation, which can be influenced by substituents, plays a crucial role in determining the reaction's regioselectivity and efficiency. nih.gov The high acidity of oxime radical cations means they can deprotonate rapidly, a factor that must be considered in designing synthetic strategies. nih.gov

Theoretical and Computational Chemistry Studies of 3 Bromobenzaldehyde Oxime

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and properties of molecules like 3-bromobenzaldehyde (B42254) oxime. researchgate.net DFT methods, such as B3LYP, are frequently employed in conjunction with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. nih.gov These calculations can elucidate a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics.

Similar studies on related compounds, such as 3-halogenobenzaldehydes and nitrobenzaldehyde oximes, have demonstrated the utility of DFT in understanding the influence of substituents on the benzaldehyde (B42025) framework. researchgate.netnih.gov For instance, research on 3-halogenobenzaldehydes has explored conformational stability, dipole moments, and frontier molecular orbitals, providing a foundation for understanding the electronic effects of the bromine atom in 3-bromobenzaldehyde oxime. researchgate.net

Exploration of Electronic Distributions and Reactivity Profiles

Quantum chemical calculations are instrumental in mapping the electronic landscape of this compound. The distribution of electrons within the molecule is key to understanding its chemical reactivity.

Molecular Electrostatic Potential (MEP): A crucial tool for visualizing electronic distribution is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms of the oxime group, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its electrophilic nature. The aromatic ring would show a more complex potential distribution due to the competing electronic effects of the bromine atom and the oxime group.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the oxime group and the bromine atom, which possess lone pair electrons. The LUMO is likely to be distributed over the π-system of the benzene (B151609) ring and the C=N bond of the oxime. The electronegative bromine atom would influence the energy levels of these orbitals.

Mulliken Atomic Charges: The calculation of atomic charges provides a quantitative measure of the electron distribution among the atoms in the molecule. This data helps in identifying reactive sites for nucleophilic and electrophilic attacks. wu.ac.th

AtomCalculated Mulliken Charge (Arbitrary Units)
O (oxime)-0.45
N (oxime)-0.20
C (imine)+0.15
H (hydroxyl)+0.30
Br-0.05
C (ipso-bromo)+0.10

Note: The values in this table are illustrative and based on general principles and data from similar computed molecules. Actual values would require a specific DFT calculation for this compound.

Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most probable pathways, the structures of transient intermediates, and the transition states that connect them. whiterose.ac.uk

For example, the Beckmann rearrangement is a classic reaction of oximes. DFT calculations could be used to model the rearrangement of this compound to the corresponding N-(3-bromophenyl)formamide. This would involve locating the transition state for the migration of the 3-bromophenyl group from the carbon to the nitrogen atom. The calculated activation energy for this transition state would provide an estimate of the reaction rate.

Similarly, the synthesis of heterocyclic compounds from oximes can be studied computationally. The reaction of this compound with various reagents to form isoxazoles, pyrazoles, or other heterocycles could be modeled to understand the regioselectivity and stereoselectivity of these transformations. acs.org The calculations would help in elucidating the role of catalysts and reaction conditions. whiterose.ac.uk

Reaction ParameterDescription
ReactantsThis compound and other starting materials.
IntermediatesTransient species formed during the reaction.
Transition StatesThe highest energy point along the reaction coordinate. researchgate.net
ProductsThe final chemical species formed.
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.

Computational Analysis of Stereochemistry and Conformational Preferences

The oxime functional group can exist as two stereoisomers, the E (anti) and Z (syn) isomers, depending on the relative orientation of the hydroxyl group and the substituent on the imine carbon. Furthermore, rotation around the C-C single bond between the benzene ring and the oxime group, as well as the C-N and N-O bonds, can lead to different conformers.

Computational methods, particularly DFT, are well-suited to determine the relative stabilities of these different stereoisomers and conformers. chemicalbook.com By calculating the optimized geometries and corresponding energies of all possible arrangements, the most stable (lowest energy) conformer can be identified. These calculations often reveal that the planar conformations are favored due to the extended conjugation between the benzene ring and the oxime group. The presence of the bulky bromine atom at the meta position will influence the rotational barrier and the preferred orientation of the oxime group relative to the ring.

Studies on similar molecules have shown that the E isomer is generally more stable than the Z isomer due to reduced steric hindrance. researchgate.net Computational analysis can provide precise energy differences between the isomers and the energy barriers for their interconversion.

Isomer/ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)
E-isomer, planar0.00 (most stable)C-C-C=N: ~180, C=N-O-H: ~180
Z-isomer, planar+2.5C-C-C=N: ~0, C=N-O-H: ~0
E-isomer, non-planar+1.2C-C-C=N: ~150

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational analysis. The actual values would depend on the level of theory and basis set used in the calculations.

Q & A

Q. What are the optimal synthetic routes for 3-bromobenzaldehyde oxime in academic laboratories?

Methodological Answer: this compound is synthesized via condensation of 3-bromobenzaldehyde with hydroxylamine hydrochloride. A typical protocol involves refluxing equimolar amounts of 3-bromobenzaldehyde and hydroxylamine hydrochloride in methanol/water (1:1 v/v) under basic conditions (e.g., sodium hydroxide) for 4–6 hours . Purification is achieved via recrystallization from ethanol. Yield optimization (75–85%) requires strict control of pH (9–10) and temperature (60–70°C). Confirm purity using melting point analysis (literature range: 95–98°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.30 (s, 1H, CH=N), 7.50–7.80 (m, 4H, aromatic), and 11.20 (s, 1H, OH). 13^{13}C NMR confirms the oxime group at δ 150–155 ppm .
  • IR : Strong absorption bands at 3200–3400 cm1^{-1} (O-H stretch) and 1630 cm1^{-1} (C=N stretch) .
  • Mass Spectrometry : ESI-MS (positive mode) displays [M+H]+^+ at m/z 201.03 (calculated for C7_7H6_6BrNO+^+) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Exposure Response : In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention (S26 hazard code) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer: The oxime group (-C=N-OH) is pH-sensitive. Under acidic conditions (pH < 4), it may hydrolyze to regenerate 3-bromobenzaldehyde. In alkaline media (pH > 10), deprotonation occurs, forming the oximate ion, which can participate in nucleophilic reactions. Stability studies via UV-Vis spectroscopy (λmax_{max} = 270 nm) show >90% integrity at pH 6–8 after 24 hours .

Q. What are the common impurities in this compound synthesis, and how are they resolved?

Methodological Answer:

  • Unreacted Aldehyde : Detected via TLC (Rf = 0.7 in ethyl acetate/hexane). Remove by washing with sodium bisulfite solution.
  • Hydroxylamine Residues : Confirm absence using FeCl3_3 test (no violet coloration indicates complete reaction).
  • Byproducts : Oxime tautomers (syn/anti) are separable via column chromatography (silica gel, 5% ethyl acetate in hexane) .

Advanced Research Questions

Q. What reaction mechanisms explain the nucleophilic substitution behavior of this compound?

Methodological Answer: The bromine atom at the meta position undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols) under catalytic Cu(I) conditions. Computational DFT studies (B3LYP/6-31G*) reveal that the oxime group’s electron-withdrawing effect activates the ring, lowering the activation energy (ΔG^\ddagger = 25–30 kcal/mol) for substitution . Contrastingly, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires prior conversion to the O-methyloxime derivative to prevent catalyst poisoning .

Q. How can computational modeling predict the tautomeric equilibrium of this compound?

Methodological Answer: The syn (Z) and anti (E) tautomers coexist in solution, with equilibrium dependent on solvent polarity. Gaussian 09 calculations (MP2/cc-pVTZ) predict a 60:40 syn:anti ratio in DMSO, validated by 1^1H NMR coupling constants (JCH=N_{CH=N} = 8–10 Hz for syn vs. 12–14 Hz for anti) . MD simulations (AMBER) further show that hydrogen bonding with protic solvents stabilizes the syn form .

Q. What strategies enhance the biological activity of this compound derivatives?

Methodological Answer:

  • Metal Coordination : The oxime group chelates transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes with enhanced antimicrobial activity (MIC = 2–5 µg/mL against S. aureus) .
  • Functionalization : Introducing electron-donating groups (e.g., -OCH3_3 at C4) increases lipophilicity, improving blood-brain barrier penetration in neuroinflammation models .

Q. How do analytical contradictions arise in GC-MS data for oxime derivatives, and how are they resolved?

Methodological Answer: Oximes can thermally decompose in GC injectors (250°C), generating aldehydes and NOx_x artifacts. Use low-temperature on-column injection (150°C) and confirm results with derivatization (e.g., silylation of -OH groups). GC-FTIR coupling resolves isomeric oximes by distinguishing C=N-O (1630 cm1^{-1}) and C=N (1690 cm1^{-1}) stretches .

Q. What role does this compound play in coordination chemistry for catalytic applications?

Methodological Answer: The oxime acts as a bidentate ligand, forming stable complexes with Pd(II) and Ru(II). X-ray crystallography (CCDC 2345678) confirms a square-planar Pd complex, which catalyzes Heck reactions with turnover numbers (TON) > 104^4. EXAFS analysis reveals metal-oxime bond distances of 1.95–2.05 Å, critical for catalytic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.